1-{[6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzotriazole
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Overview
Description
1-{[6-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE is a complex heterocyclic compound that combines multiple pharmacologically active moieties
Preparation Methods
The synthesis of 1-{[6-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE typically involves the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent . The reaction conditions often include refluxing the reactants in an appropriate solvent, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high yield .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The triazole and thiadiazole rings can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
1-{[6-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Pharmaceuticals: It is being explored for its enzyme inhibitory activities, including carbonic anhydrase inhibitors and cholinesterase inhibitors.
Materials Science: The unique structure of the compound makes it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{[6-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity . The pathways involved may include inhibition of enzyme activity, disruption of microbial cell walls, or interference with viral replication processes .
Comparison with Similar Compounds
Similar compounds to 1-{[6-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE include other triazolothiadiazine derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activity and applications.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have a different arrangement of the triazole and thiadiazole rings, which can affect their chemical properties and reactivity.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines:
The uniqueness of 1-{[6-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE lies in its specific combination of functional groups and the presence of a fluorophenyl moiety, which can enhance its biological activity and stability .
Properties
Molecular Formula |
C16H10FN7S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-(benzotriazol-1-ylmethyl)-6-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H10FN7S/c17-11-5-3-4-10(8-11)15-21-24-14(19-20-16(24)25-15)9-23-13-7-2-1-6-12(13)18-22-23/h1-8H,9H2 |
InChI Key |
HNYXILOYZDAKIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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